(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine
Description
“(2Z)-3-(Benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine” is a synthetic chromene-derived compound with a complex structure featuring a benzosulfonyl group at position 3, a 3-chloro-4-methoxyphenyl substituent on the imine nitrogen, and a methoxy group at position 8 of the chromene ring. Its molecular formula is C24H20ClNO5S, with an average molecular mass of 469.936 g/mol and a monoisotopic mass of 469.075071 g/mol .
Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups in this compound may modulate its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxychromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-28-19-12-11-16(14-18(19)24)25-23-21(31(26,27)17-8-4-3-5-9-17)13-15-7-6-10-20(29-2)22(15)30-23/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASLPPWZSANLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-8-methoxy-2H-chromen-2-imine” can be compared to three closely related analogs (Table 1).
Table 1: Structural and Physicochemical Comparison of Chromene-2-imine Derivatives
Structural and Electronic Effects
In contrast, the 3,4-difluorophenyl analog exhibits stronger electronegativity, which may improve membrane permeability and resistance to oxidative metabolism. The 4-ethylphenyl derivative lacks halogens, relying on the ethyl group’s hydrophobicity for nonpolar interactions.
Sulfonyl Group Variations :
- The benzenesulfonyl group in the target compound offers a rigid aromatic system, while the 4-methylbenzenesulfonyl (tosyl) group in analogs adds a methyl group that may improve crystallinity and thermal stability during synthesis.
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